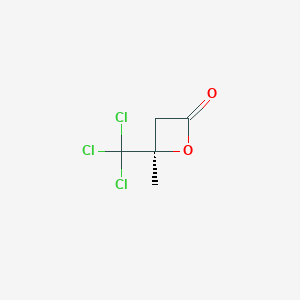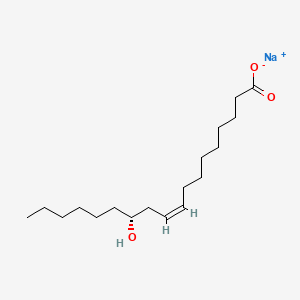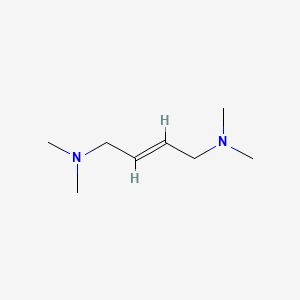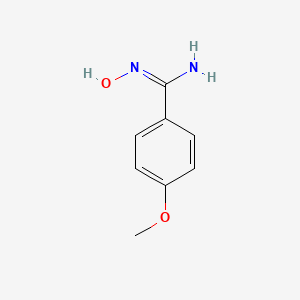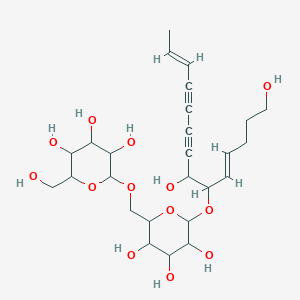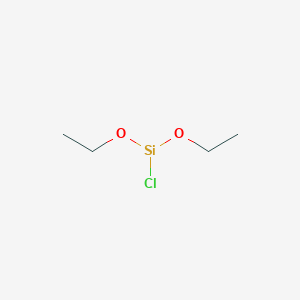
Chlorodiethoxysilane
Overview
Description
Chlorodimethylsilane, also called dimethylchlorosilane and abbreviated DMCS, is a chemical compound with the formula (CH3)2SiHCl . It is a silane, with a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom . Chlorosilanes are a group of reactive, chlorine-containing chemical compounds, related to silane (SiH4) and used in many chemical processes .
Synthesis Analysis
The synthesis of such compounds often involves harsh conditions such as ionic polymerizations along with limited precursor monomer options . A chlorodimethylsilane (CDMS)-mediated reductive etherification reaction has been introduced as a versatile strategy for polyether synthesis .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . For example, Chlorodimethylsilane has a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom .Chemical Reactions Analysis
Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Changes in the chemical and physical properties of water are one of the causes of water pollution .Scientific Research Applications
1. Photodynamic Therapy in Dermatology
Chlorin, phthalocyanines, and porphyrin derivatives, including chlorodiethoxysilane-related compounds, have been explored for their applications in photodynamic therapy. These substances act as photosensitizers in treating various skin diseases such as acne vulgaris, psoriasis, and skin rejuvenation (de Annunzio et al., 2019).
2. Surface Modification for Membrane Distillation
Chlorodiethoxysilane and similar compounds like perfluorodecyltriethoxysilane and trimethylchlorosilane have been used for surface treatment of ceramic membranes. This modification aims to make the membranes hydrophobic, enhancing their suitability for direct contact membrane distillation in water treatment processes (Hendren, Brant, & Wiesner, 2009).
3. Electrochemical Sensor Development
In the development of sensitive and selective electrochemical sensors, compounds like vinyltrimethoxysilane, often used in conjunction with chlorodiethoxysilane, have been applied. These are utilized for detecting substances like chlorogenic acid in various food samples, highlighting the compound's role in analytical chemistry (Ribeiro et al., 2016).
4. Silanization Optimization in Material Science
The optimization of silanization processes, critical in material science for promoting adhesion between different materials, often employs compounds like 3-aminopropyltriethoxysilane. This process is pivotal in creating coatings and films on various substrates, where chlorodiethoxysilane-related compounds play a significant role (Howarter & Youngblood, 2006).
Safety And Hazards
properties
InChI |
InChI=1S/C4H10ClO2Si/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPRXYIATDTLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983440 | |
| Record name | Chloro(diethoxy)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodiethoxysilane | |
CAS RN |
6485-91-2 | |
| Record name | Silane, chlorodiethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(diethoxy)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



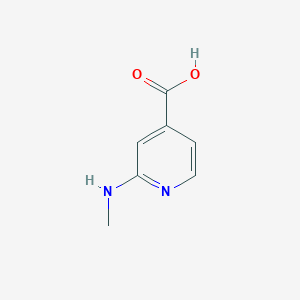
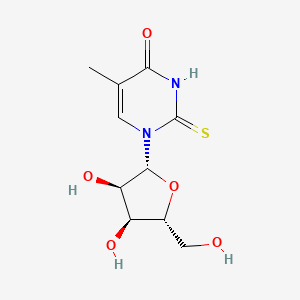
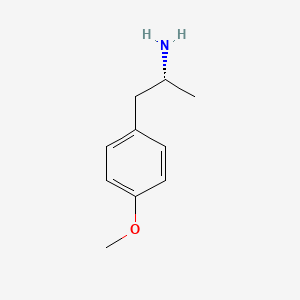
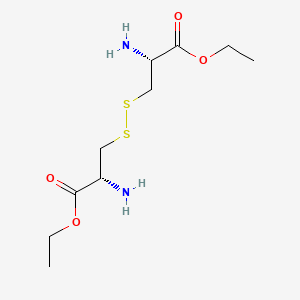
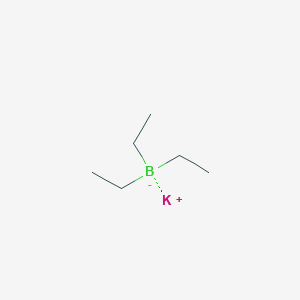
![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)
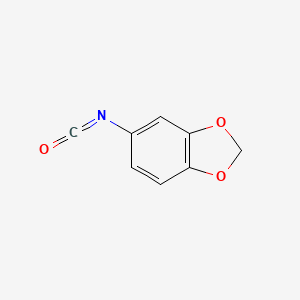
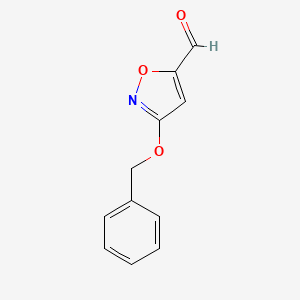
![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)
